An In-depth Technical Guide to 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
An In-depth Technical Guide to 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole
CAS Number: 1192-80-9
This technical guide provides a comprehensive overview of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, reactivity, and potential biological applications.
Chemical and Physical Properties
3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole is a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms. The presence of a reactive chloromethyl group makes it a valuable intermediate for the synthesis of a wide range of derivatives.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₄H₅ClN₂O | PubChem[2] |
| Molecular Weight | 132.55 g/mol | PubChem[2] |
| CAS Number | 1192-80-9 | Chemical-Suppliers[3] |
| Appearance | Colorless to yellow liquid | MySkinRecipes[4] |
| Boiling Point (Predicted) | 211.67 °C at 760 mmHg | Chemical-Suppliers[3] |
| Density (Predicted) | 1.29 g/cm³ | Chemical-Suppliers[3] |
| SMILES | CC1=NC(=NO1)CCl | PubChem[2] |
| InChI | InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3 | PubChem[2] |
Synthesis
Experimental Protocol: General Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles
This protocol outlines a common two-step process for the synthesis of 1,2,4-oxadiazoles, which can be adapted for the synthesis of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole. The key starting materials would be acetamidoxime and chloroacetyl chloride.
Step 1: O-Acylation of Acetamidoxime
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Dissolve acetamidoxime (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of chloroacetyl chloride (1.0-1.2 equivalents) in the same solvent to the cooled amidoxime solution.
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A base (e.g., pyridine, triethylamine; 1.0-1.2 equivalents) is typically added to scavenge the HCl byproduct.
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Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 4-12 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude O-acyl amidoxime intermediate.
Step 2: Cyclodehydration to form the 1,2,4-Oxadiazole Ring
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The crude O-acyl amidoxime can be purified by chromatography or used directly in the next step.
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Dissolve the O-acyl amidoxime in a high-boiling point solvent such as toluene, xylene, or dimethylformamide (DMF).
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Heat the solution to reflux (typically 100-150 °C) to induce cyclodehydration. The reaction can also be facilitated by the addition of a dehydrating agent (e.g., phosphorus oxychloride, thionyl chloride) or a base (e.g., sodium hydroxide in DMSO).[5][7]
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Monitor the reaction by TLC until the starting material is consumed.
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After cooling to room temperature, the reaction mixture is worked up by washing with water and extracting the product with an organic solvent.
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The organic layer is dried, and the solvent is evaporated.
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The final product, 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, is then purified by column chromatography or distillation.
Spectroscopic Data
While a complete set of experimentally-derived spectra for 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole is not publicly available, data for closely related analogs can provide expected spectral features. For instance, the mass spectrum of 5-Chloromethyl-3-methyl-1,2,4-oxadiazole is available and can offer insights into the fragmentation patterns.[8]
Expected Spectroscopic Characteristics:
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¹H NMR: A singlet for the methyl protons (CH₃) and a singlet for the chloromethyl protons (CH₂Cl). The chemical shifts would be influenced by the heterocyclic ring.
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¹³C NMR: Resonances for the methyl carbon, the chloromethyl carbon, and the two distinct carbons of the oxadiazole ring.
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IR Spectroscopy: Characteristic peaks for C-H, C=N, and C-O stretching vibrations within the molecule.
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Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns, such as the loss of a chlorine atom or the chloromethyl group.
Reactivity and Chemical Behavior
The chemical reactivity of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole is dominated by the electrophilic nature of the chloromethyl group. This group is susceptible to nucleophilic substitution reactions, making the compound a versatile starting material for the synthesis of a diverse library of derivatives.[1]
The 1,2,4-oxadiazole ring itself is generally stable but can undergo rearrangements under certain conditions, such as photochemical reactions.
Biological Activity and Applications
The 1,2,4-oxadiazole moiety is recognized as a privileged scaffold in medicinal chemistry, often serving as a bioisostere for amide or ester groups, which can improve metabolic stability and pharmacokinetic properties.[3] Derivatives of 1,2,4-oxadiazoles have demonstrated a wide range of biological activities, including:
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Antimicrobial and Antifungal: The oxadiazole scaffold is present in compounds with significant activity against various bacterial and fungal strains.[4]
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Anticancer: Numerous 1,2,4-oxadiazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[7]
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Anti-inflammatory: This class of compounds has shown potential as anti-inflammatory agents.[7]
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Nematicidal: Certain 1,2,4-oxadiazole derivatives have exhibited potent activity against nematodes, with some affecting the acetylcholine receptor.[9]
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Anti-Alzheimer's Agents: Derivatives have been synthesized and evaluated as potential treatments for Alzheimer's disease.[3]
The reactive chloromethyl group of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole allows for its use as a key intermediate in the synthesis of novel compounds with potential therapeutic applications.[4] For example, it can be used to introduce the 5-methyl-1,2,4-oxadiazol-3-yl)methyl moiety into larger molecules to explore structure-activity relationships.
Safety Information
Based on available data, 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole is considered a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole is a valuable and versatile building block for the synthesis of a wide array of potentially bioactive molecules. Its utility stems from the stable 1,2,4-oxadiazole core, which can act as a bioisosteric replacement for metabolically labile groups, and the reactive chloromethyl handle that allows for straightforward derivatization. Further research into the specific biological targets and mechanisms of action of its derivatives will continue to be an active area of investigation in the field of drug discovery.
References
- 1. 3-(Chloromethyl)-5-isobutyl-1,2,4-oxadiazole | RUO [benchchem.com]
- 2. 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole | C4H5ClN2O | CID 302157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-(Chloromethyl)-3-methyl-1,2,4-oxadiazole [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 7. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. mdpi.com [mdpi.com]
